diisopropyl diethylamidophosphate
Description
Diisopropyl diethylamidophosphate is an organophosphorus compound tentatively identified as a degradation product of chemical warfare agents (CWAs) or related substances . Structurally, it contains a phosphorus center bonded to two isopropyl groups, one diethylamide group, and an oxygen atom. This compound belongs to the phosphoramidate class, characterized by a P–N bond, which differentiates it from phosphate esters (e.g., diisopropyl fluorophosphate) or phosphonates.
Properties
IUPAC Name |
N-di(propan-2-yloxy)phosphoryl-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO3P/c1-7-11(8-2)15(12,13-9(3)4)14-10(5)6/h9-10H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCAWAIGQFKRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=O)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Diisopropyl Fluorophosphate (DFP)
- Structure : Phosphorus bonded to two isopropyl groups, one fluoride, and one oxygen.
- Toxicity : Potent irreversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to neurotoxicity. LD₅₀ in mammals is <1 mg/kg .
- Mechanism : Phosphorylates serine residues in the enzyme active site, causing prolonged cholinergic effects .
- Applications : Used in glaucoma treatment and as a research tool for enzyme inhibition studies .
Ethyl Isopropyl Dimethylphosphoramidate
- Structure : Phosphoramidate with mixed alkyl/amide substituents.
Diethyl Phosphorofluoridate
- Structure : Phosphorofluoridate with two ethyl groups.
- Toxicity: Non-neurotoxic in avian models at 50–100 mg/kg, despite high intrinsic toxicity in other contexts .
Functional Analogues
Diisopropyl Phosphorochloridate
Diphenyl Isopropylphenyl Phosphate (IPPP)
- Structure : Phosphate ester with aromatic and isopropyl substituents.
- Applications: Used as a flame retardant and plasticizer.
Toxicity and Enzyme Inhibition Profiles
Key Differences and Implications
Phosphoramidates vs.
Substituent Effects :
- Fluoride (DFP) and chloride (diisopropyl phosphorochloridate) substituents enhance electrophilicity, promoting enzyme inhibition. In contrast, amide groups (this compound) may sterically hinder enzyme interactions .
Applications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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